molecular formula C10H8Cl2O B1603033 4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 892575-33-6

4,6-Dichloro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1603033
M. Wt: 215.07 g/mol
InChI Key: HAIRNFGMCZCNAO-UHFFFAOYSA-N
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Patent
US07446216B2

Procedure details

To a solution of sodium ethoxide in ethanol obtained from 4.80 g (0.21 mol) of sodium and 120 ml of anhydrous ethanol, a solution of 36.5 g (0.21 mol) of diethyl methylmalonate in 50 ml of ethanol was added dropwise while vigorously stirring for 15 min. Then, 39.1 g (0.20 mol) of 2,4-dichloro-1-(chloromethyl)benzene was added dropwise with such a rate, so the reaction mixture would be slowly refluxing. The resulting mixture was additionally refluxed for 4 h, then cooled to room temperature, and a solution of 40 g of potassium hydroxide in 100 ml of water was added. This mixture was refluxed for 3 h, and then ethanol was distilled off at atmospheric pressure. The solution obtained was cooled to ambient temperature and acidified by saturated hydrochloric acid to pH 1. The precipitate formed was filtered off, washed with 2×200 ml of cold water, and dried in air. The dibacic acid obtained was then dehcarboxylated by heating it at 160° C. for 2 h. To the viscous oil obtained, 40 ml of dichloromethane and 60 ml of SOCl2 were added, and the resulting mixture was refluxed for 2 h. Dichloromethane and an excess of SOCl2 were distilled off, and the residue was dissolved in 50 ml of anhydrous dichloromethane. The solution obtained was added dropwise to a suspension of 25.3 g (0.19 mol) of AlCl3 in 260 ml of dichloromethane for 1 h at 0° C. The reaction mixture was refluxed for 3 h, then cooled to room temperature, poured on 500 cm3 of ice, and finally acidified by saturated HCl to pH 3. The organic layer was separated, and the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether. The combined organic fractions were dried over K2CO3 and then evaporated to dryness. The title product was isolated fractional distillation in vacuum, bp 135-138° C./1 mm Hg. Yield 37.0 g (86%).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
39.1 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.3 g
Type
reactant
Reaction Step Six
Quantity
260 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8](OCC)=O)[C:3]([O:5]CC)=O.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1CCl.[OH-].[K+].Cl.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>C(O)C.O.ClCCl>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[C:16]2[C:15]=1[CH2:8][CH:2]([CH3:1])[C:3]2=[O:5] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36.5 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
39.1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCl
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
25.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
260 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while vigorously stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
so the reaction mixture would be slowly refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was additionally refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 h
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 2×200 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried in air
CUSTOM
Type
CUSTOM
Details
The dibacic acid obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating it at 160° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
To the viscous oil obtained
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane and an excess of SOCl2 were distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of anhydrous dichloromethane
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with 3×300 ml of methyl-tert-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C2CC(C(C2=CC(=C1)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.